

Application Notes: (2-Methoxyethyl)benzene in Fragrance and Perfume Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Methoxyethyl)benzene

Cat. No.: B124563

[Get Quote](#)

Synonyms: Phenethyl Methyl Ether, Phenyl Ethyl Methyl Ether (PEME), Rose Ether, Kewda Ether

CAS Number: 3558-60-9 Molecular Formula: C₉H₁₂O Molecular Weight: 136.19 g/mol

(2-Methoxyethyl)benzene is a versatile aroma chemical prized in the fragrance industry for its powerful, diffusive, and multifaceted floral character. These application notes provide researchers, scientists, and formulators with the essential data and protocols for its effective use in fragrance and perfume development.

Olfactory Profile

(2-Methoxyethyl)benzene possesses a very strong and diffusive odor profile.^[1] Its primary characteristic is a fresh, floral scent with distinct rosy and green nuances.^[2] Depending on the concentration and composition of the blend, it can also exhibit metallic, jasmine-like, and slightly fruity or grassy undertones.^{[1][2]} Its scent is often likened to Keora (Pandanus odorifer).^[1] This complexity makes it a valuable modifier and enhancer in a wide array of fragrance types.

Key Descriptors:

- Primary: Floral, Rose, Green
- Secondary: Diffusive, Metallic, Jasmine, Hyacinth-like, Fruity, Grassy/Pungent (on dilution)^[2]

Applications and Blending Recommendations

(2-Methoxyethyl)benzene is rarely a central component but serves as a powerful and impactful supporting note. Its high diffusivity provides significant "lift" and radiance to a composition, enhancing the top and heart notes.[1]

- **Floral Accords:** It is an exceptional enhancer for natural-smelling floral fragrances, particularly rose, jasmine, lilac, hyacinth, and peony compositions.[1] It imparts a fresh, airy, and transparent quality.
- **Oriental & Exotic Fragrances:** Its unique profile is well-suited for oriental-type perfumes, where it can add a novel floral spiciness.[2]
- **Functional Fragrances:** Due to its stability in most media, it is widely used in personal care products like soaps, lotions, and shampoos, as well as in laundry products and air fresheners.[1]

Blending Synergies: It blends seamlessly with a wide range of materials, including:

- **Floral:** Geraniol, Phenethyl Alcohol, Linalool, Hedione®
- **Green/Fruity:** Aldehydes, Citrus oils (Bergamot, Lemon), Galbanum
- **Woody/Musky:** Cedarwood, Sandalwood, Galaxolide®, Ambrettolide

Quantitative Data

The following tables summarize the key quantitative properties and recommended usage levels for **(2-Methoxyethyl)benzene**.

Table 1: Physicochemical Properties

Property	Value	Reference
Appearance	Clear, colorless liquid	[1]
Specific Gravity (20°C)	0.948 - 0.960	
Refractive Index (25°C)	1.490 - 1.510	[1]
Boiling Point	190 - 195 °C	
Flash Point	>74 °C	
Solubility	Soluble in 80% Ethanol (1:5 ratio); Insoluble in water	[1]
Purity (by GLC)	≥ 99%	[1]

Table 2: Olfactory and Formulation Data

Parameter	Value / Range	Reference
Recommended Use Level in Perfume Concentrate	0.05% - 5.0% (can be up to 10%)	[1]
Use Level in Flavors (Food Grade)	Typically 0.6 ppm	[1] [3]
Substantivity (Odor Life on Smelling Strip)	~22 - 88 hours	[3]
Odor Threshold	Data not available in reviewed literature. A protocol for determination is provided below.	
IFRA Compliance	No restrictions reported under current guidelines.	[3]
Stability	Stable in most common cosmetic and functional product bases.	[1] [3]

Experimental Protocols

Detailed methodologies for the quality control, sensory evaluation, and stability testing of **(2-Methoxyethyl)benzene** are provided below.

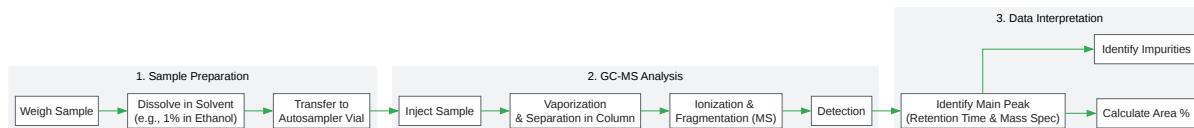
Protocol 1: Quality Control - Purity Assessment by GC-MS

This protocol outlines the procedure for verifying the purity of a raw material sample of **(2-Methoxyethyl)benzene** using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To confirm the identity and determine the purity percentage of **(2-Methoxyethyl)benzene**, identifying any significant impurities.

Materials & Equipment:

- Gas Chromatograph with Mass Spectrometer detector (GC-MS)
- Capillary Column (e.g., DB-5ms, HP-5ms, or similar non-polar column)
- Helium (carrier gas)
- **(2-Methoxyethyl)benzene** sample
- High-purity solvent (e.g., Ethanol, Dichloromethane)
- Autosampler vials, syringes, and volumetric flasks


Procedure:

- Sample Preparation:
 - Prepare a 1% solution of the **(2-Methoxyethyl)benzene** sample in the chosen solvent (e.g., 10 mg in 1 mL of ethanol).
 - Vortex the sample to ensure complete dissolution.
 - Transfer the solution to a 2 mL autosampler vial.

- GC-MS Instrument Setup (Example Parameters):
 - Inlet: Split mode (e.g., 50:1 split ratio), Temperature: 250°C
 - Injection Volume: 1 μ L
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
 - Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase to 240°C at a rate of 10°C/min.
 - Hold: Maintain 240°C for 5 minutes.
 - MS Detector:
 - Transfer Line Temperature: 280°C
 - Ion Source: Electron Ionization (EI) at 70 eV
 - Mass Scan Range: 40-350 amu
- Analysis:
 - Inject the prepared sample into the GC-MS system.
 - Acquire the total ion chromatogram (TIC) and mass spectra.
- Data Interpretation:
 - Identification: Identify the peak corresponding to **(2-Methoxyethyl)benzene** by comparing its retention time and mass spectrum with a known reference standard or a spectral library (e.g., NIST). The expected molecular ion peak is at m/z 136, with characteristic fragments.
 - Purity Calculation: Calculate the purity by the area percentage method. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100.

- Impurity Identification: Attempt to identify any impurity peaks greater than 0.1% by searching their mass spectra against the library.

Diagram 1: GC-MS Purity Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS purity assessment.

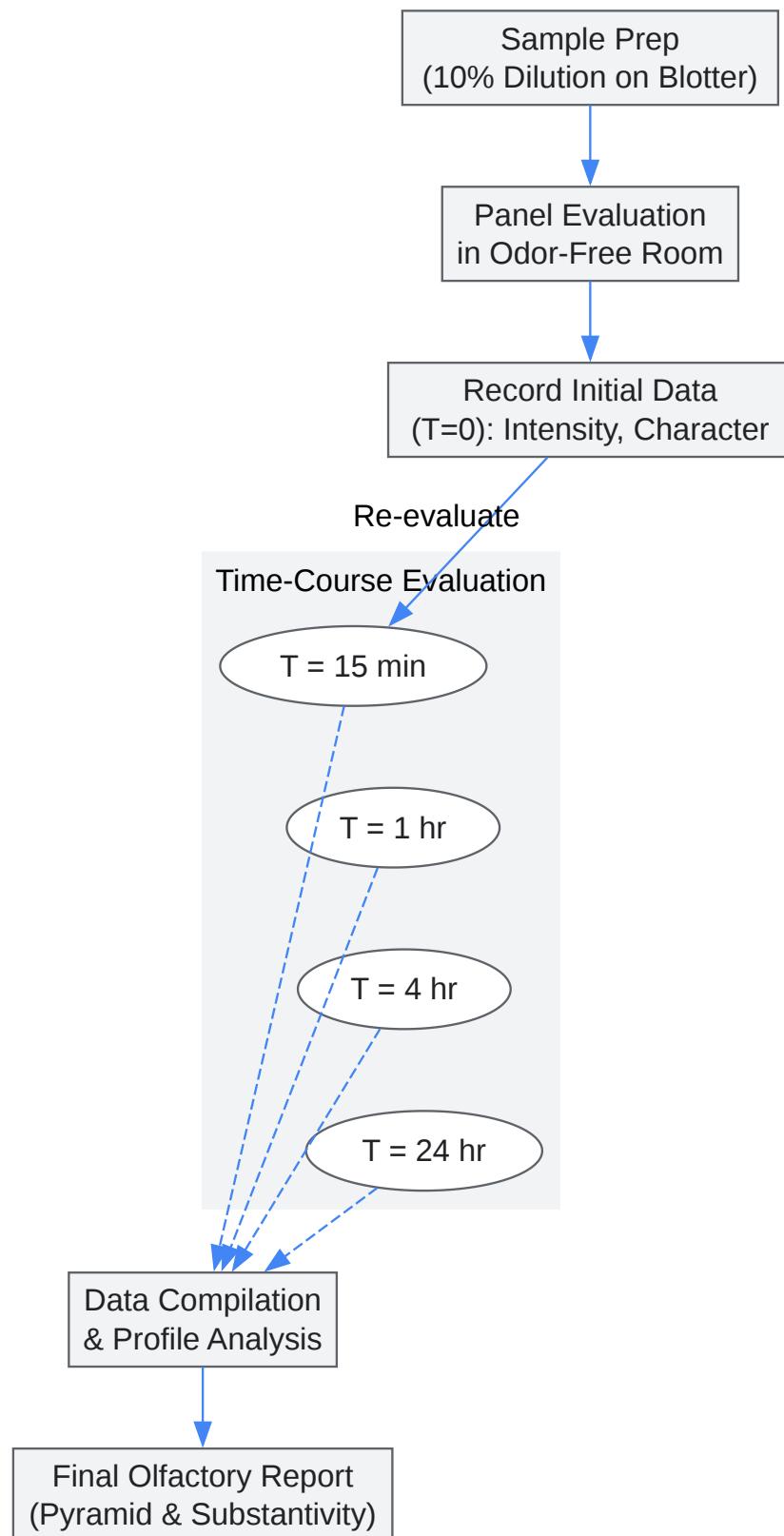
Protocol 2: Sensory Evaluation of a New Raw Material

This protocol describes a standardized method for the olfactory evaluation of **(2-Methoxyethyl)benzene** by a panel of trained evaluators.

Objective: To characterize the olfactory profile and determine the substantivity of **(2-Methoxyethyl)benzene** over time.

Materials & Equipment:

- **(2-Methoxyethyl)benzene** sample (10% dilution in perfumer's alcohol)
- Odorless smelling strips (blotters)
- Reference aroma chemicals (e.g., Phenethyl Alcohol, Linalool) for comparison
- Controlled, odor-free evaluation room with proper ventilation


- Timers and evaluation forms

Procedure:

- Panelist Preparation:
 - Evaluators should refrain from smoking, eating, or drinking anything other than water for at least 30 minutes prior to the session.
 - Panelists should not wear any personal fragrances.
- Sample Preparation:
 - Label smelling strips with the sample code and dipping time.
 - Dip the labeled strips into the 10% dilution of **(2-Methoxyethyl)benzene** to a depth of 1 cm.
 - Remove the strip and allow the solvent to evaporate for approximately 30 seconds.
- Evaluation Schedule:
 - Initial (T=0): Panelists smell the strip and record their initial impressions on the evaluation form, describing the character, intensity, and any associations.
 - Time Intervals: The strips are placed in holders and re-evaluated at set time points: T=15 min, T=1 hr, T=4 hrs, T=8 hrs, and T=24 hrs.
 - At each interval, panelists record how the odor has evolved, noting which characteristics have faded and which persist.
- Evaluation Form: The form should include sections for:
 - Odor Character: Checkboxes and free-text fields for descriptors (e.g., floral, rosy, green, metallic, etc.).
 - Odor Intensity: A rating scale (e.g., 1=very weak, 7=very strong).

- Substantivity Notes: Free-text field to describe the odor evolution at each time point.
- Comments: Overall assessment of the material's potential applications.
- Data Analysis:
 - Compile the descriptions and intensity ratings from all panelists.
 - Create an olfactory pyramid (Top, Heart, Base notes) based on the evolution of the scent over time.
 - Summarize the consensus on the material's primary character and longevity.

Diagram 2: Sensory Evaluation Process

[Click to download full resolution via product page](#)

Caption: Process for time-based sensory evaluation.

Protocol 3: Stability Testing in a Cosmetic Base (Lotion)

This protocol describes an accelerated stability test to evaluate the performance and integrity of **(2-Methoxyethyl)benzene** in a representative cosmetic emulsion.

Objective: To assess the impact of **(2-Methoxyethyl)benzene** on the physical and olfactory properties of a lotion base under accelerated aging conditions.

Materials & Equipment:

- Control lotion base (unfragranced)
- Test lotion base (fragranced with 0.5% **(2-Methoxyethyl)benzene**)
- **(2-Methoxyethyl)benzene**
- Glass jars with airtight lids
- Stability ovens/chambers (set to 40°C and 50°C)
- Refrigerator (4°C)
- UV light chamber
- pH meter, viscometer
- Reference samples stored at room temperature (25°C) in the dark

Procedure:

- Sample Preparation:
 - Prepare a sufficient quantity of the control lotion base.
 - Prepare the test sample by incorporating 0.5% (w/w) of **(2-Methoxyethyl)benzene** into the lotion base, ensuring uniform mixing.
 - Package all samples (control and test) in identical glass jars.

- Storage Conditions & Schedule:

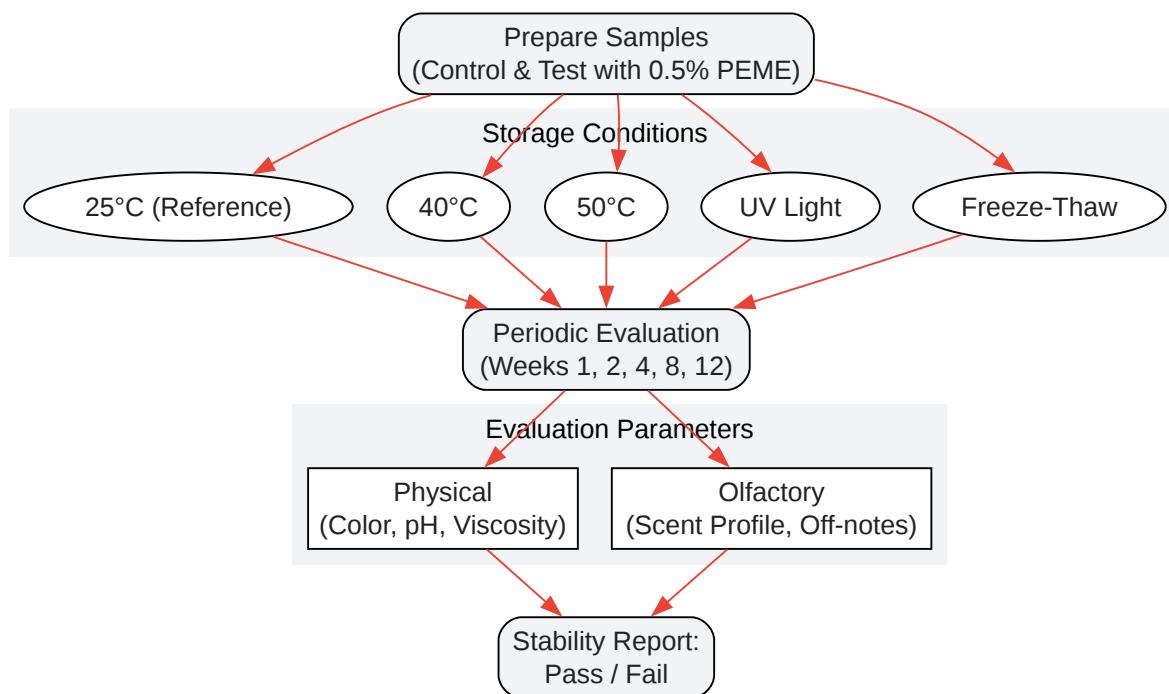
- Place samples from both control and test batches under the following conditions:
 - Room Temperature (25°C, dark) - Reference
 - Elevated Temperature (40°C)
 - Elevated Temperature (50°C)
 - Refrigerated (4°C)
 - UV Light Exposure (cycling)
 - Freeze-Thaw Cycling (e.g., 3 cycles of 24h at -10°C followed by 24h at 25°C)

- Evaluation Points: Analyze samples at Time 0, Week 1, Week 2, Week 4, Week 8, and Week 12.

- Evaluation Parameters:

- At each evaluation point, compare the test samples against the control and the 25°C reference sample.

- Physical Evaluation:


- Color: Visually assess for any changes or discoloration.
- Viscosity: Measure using a viscometer.
- pH: Measure using a calibrated pH meter.
- Appearance: Check for phase separation, creaming, or crystallization.

- Olfactory Evaluation:

- Smell the samples directly from the container.

- Note any changes in odor character or intensity compared to the reference. Check for the emergence of any off-odors.
- Acceptance Criteria:
 - The fragranced product is considered stable if there are no significant deviations in physical parameters (e.g., >10% change in viscosity) and no negative alteration of the fragrance profile (e.g., discoloration, malodor) compared to the room temperature reference sample.

Diagram 3: Logic of Accelerated Stability Testing

[Click to download full resolution via product page](#)

Caption: Logical flow of stability testing for a fragranced product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenyl ethyl methyl ether [essentialoil.in]
- 2. egle.state.mi.us [egle.state.mi.us]
- 3. KDAC CHEM PVT. LTD. [kdacchem.com]
- To cite this document: BenchChem. [Application Notes: (2-Methoxyethyl)benzene in Fragrance and Perfume Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124563#application-of-2-methoxyethyl-benzene-in-fragrance-and-perfume-formulation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

